N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]isoquinoline-5-sulfonamide
Description
N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]isoquinoline-5-sulfonamide is a synthetic compound characterized by the presence of a trifluoroethyl group, a piperidine ring, and an isoquinoline sulfonamide moiety
Properties
IUPAC Name |
N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]isoquinoline-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3O2S/c17-16(18,19)11-22-8-5-13(6-9-22)21-25(23,24)15-3-1-2-12-10-20-7-4-14(12)15/h1-4,7,10,13,21H,5-6,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKIJNLXBPCUCPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NS(=O)(=O)C2=CC=CC3=C2C=CN=C3)CC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]isoquinoline-5-sulfonamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a Mannich reaction involving formaldehyde, a secondary amine, and a ketone.
Introduction of the Trifluoroethyl Group: The trifluoroethyl group is introduced via nucleophilic substitution using a trifluoroethyl halide.
Coupling with Isoquinoline Sulfonamide: The final step involves coupling the piperidine intermediate with isoquinoline-5-sulfonamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (mCPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoroethyl group.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Amines derived from the reduction of the sulfonamide group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]isoquinoline-5-sulfonamide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound is studied for its potential as a pharmacophore in drug design. The trifluoroethyl group is known to enhance the metabolic stability and bioavailability of drug candidates, making this compound a valuable scaffold in medicinal chemistry.
Medicine
In medicine, research focuses on the compound’s potential therapeutic effects. It may exhibit activity against certain diseases due to its ability to interact with specific biological targets, such as enzymes or receptors.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]isoquinoline-5-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethyl group enhances the compound’s binding affinity and selectivity, potentially leading to inhibition or modulation of the target’s activity. This interaction can affect various biological pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]benzamide
- N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]pyridine-3-sulfonamide
- N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]quinoline-8-sulfonamide
Uniqueness
Compared to similar compounds, N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]isoquinoline-5-sulfonamide is unique due to the presence of the isoquinoline sulfonamide moiety. This structural feature may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
